molecular formula C24H25N3O4 B11014252 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide

Cat. No.: B11014252
M. Wt: 419.5 g/mol
InChI Key: WCJHBYDHRWJJDN-UHFFFAOYSA-N
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Description

The compound 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide is a synthetic hybrid molecule combining a coumarin backbone with a benzimidazole-linked propanamide moiety. Its structure comprises:

  • Coumarin core: A 7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl group, characterized by a fused benzene-pyrone system with methoxy and methyl substituents at positions 7 and 4, respectively.
  • Propanamide linker: A three-carbon chain terminating in an amide group.

The molecular formula is deduced as C₂₄H₂₄N₃O₄ (molar mass: 418.47 g/mol) based on structural analysis. Coumarin derivatives are widely studied for their pharmacological properties, including anticoagulant and anti-inflammatory activities, while benzimidazole moieties are known for their role in targeting enzymes and receptors .

Properties

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide

InChI

InChI=1S/C24H25N3O4/c1-15-12-24(29)31-21-14-20(30-3)16(13-17(15)21)8-9-23(28)25-11-10-22-26-18-6-4-5-7-19(18)27(22)2/h4-7,12-14H,8-11H2,1-3H3,(H,25,28)

InChI Key

WCJHBYDHRWJJDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCCC3=NC4=CC=CC=C4N3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the chromen-2-one core, which can be achieved through the Pechmann condensation reaction. This reaction involves the condensation of a phenol derivative with a β-keto ester in the presence of an acid catalyst .

The next step involves the introduction of the methoxy and methyl groups onto the chromen-2-one core. This can be achieved through methylation and methoxylation reactions using appropriate reagents such as methyl iodide and sodium methoxide.

The final step involves the coupling of the chromen-2-one derivative with the benzimidazole moiety. This can be achieved through an amide coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form the propanamide linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The chromen-2-one core and benzimidazole moiety are known to interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammation or cancer progression by binding to their active sites and blocking substrate access .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural similarities with other coumarin-propanamide hybrids. Key analogs and their differences are summarized below:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Group
Target Compound C₂₄H₂₄N₃O₄ 418.47 2-(1-methyl-1H-benzimidazol-2-yl)ethyl
3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-4-yl)propanamide C₁₉H₁₈N₂O₄ 338.36 Pyridin-4-yl
3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide C₂₀H₂₂N₄O₅ 398.42 3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl

Key Observations:

The pyridin-4-yl analog () has a simpler aromatic system, likely improving solubility due to the polar pyridine nitrogen.

Molecular Weight and Complexity: The target compound has the highest molar mass (418.47 g/mol), reflecting the benzimidazole group’s complexity. This may influence pharmacokinetics, such as membrane permeability or metabolic stability.

Functional Implications :

  • Benzimidazole substituents are associated with kinase inhibition and DNA interaction, which could position the target compound for anticancer or antimicrobial applications.
  • Pyridine and triazole groups (–7) are often utilized in fragment-based drug design for their modular binding capabilities.

Biological Activity

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide is a synthetic compound that integrates chromenone and benzimidazole moieties. This unique structure suggests potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C20H24N4O4C_{20}H_{24}N_{4}O_{4}, with a molecular weight of 384.4 g/mol. It features a chromenone core, which is known for various biological activities, including anticancer properties.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors involved in cellular processes. Preliminary studies indicate that it may inhibit key pathways associated with tumor growth and inflammation.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of coumarin have shown selective cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by inducing apoptosis and causing cell cycle arrest .

Case Study: Coumarin Derivatives

A study by Musa et al. (2015) demonstrated that certain coumarin derivatives caused cell arrest in the S phase of the cell cycle, indicating inhibition of DNA synthesis. This activity was linked to increased production of reactive oxygen species (ROS) and activation of caspase pathways, leading to apoptosis in cancer cells .

CompoundCell LineIC50 (μM)Mechanism
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yI)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamideMCF-725.72 ± 3.95Induces apoptosis
Coumarin derivative XA54950.0 ± 5.0Cell cycle arrest at G1 phase

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Its mechanism may involve modulation of inflammatory cytokines and inhibition of pathways that lead to chronic inflammation.

Structure Activity Relationship (SAR)

The structural features of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yI)-N-[2-(1-methyl-1H-benzimidazol-2-yI)ethyl]propanamide contribute significantly to its biological activity. The presence of both chromenone and benzimidazole rings enhances its interaction with biological targets.

Structural FeatureEffect on Activity
Chromenone coreAnticancer activity
Benzimidazole moietyEnhanced binding affinity

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